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Compound of Interest

Compound Name: Methyl 5-fluoro-3-methylpicolinate

Cat. No.: B1456871

Methyl 5-fluoro-3-methylpicolinate (CAS No. 1346148-32-0) is a substituted pyridine
derivative whose structure is foundational to its chemical behavior and synthetic utility.[1] The
molecule consists of a central pyridine ring, a heterocyclic system that is both aromatic and
weakly basic. The substitution pattern is key to its application profile.

Key Structural Features:

» Pyridine Core: The nitrogen atom in the ring acts as an electron sink, influencing the
reactivity of the entire system. It lowers the electron density of the ring carbons, making them
less susceptible to electrophilic substitution compared to benzene, but activates them
towards nucleophilic attack.

o Methyl Ester Group (at C2): The -C(=0O)OCHs group is an electron-withdrawing group that
further deactivates the ring towards electrophilic attack. Its primary synthetic utility lies in its
reactivity as an ester, allowing for transformations such as hydrolysis to the parent carboxylic
acid (5-fluoro-3-methylpicolinic acid) or amidation to form various amides.[1]

o Methyl Group (at C3): As a weak electron-donating group, the methyl substituent provides
some electronic counterbalance to the ester and fluoro groups. Sterically, its presence
adjacent to the ester influences the conformation and reactivity of the C2 position.

e Fluorine Atom (at C5): This is arguably the most significant substituent. Fluorine is the most
electronegative element, and its inclusion imparts unique properties. The carbon-fluorine
bond is exceptionally strong, which can enhance the metabolic stability of derivative
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compounds by blocking sites susceptible to oxidative metabolism.[2] Furthermore, fluorine's
electronic properties can modulate the pKa of the pyridine nitrogen and influence non-
covalent interactions (like hydrogen bonds or dipole-dipole interactions) in the binding
pockets of biological targets, potentially enhancing binding affinity.[1]

Caption: 2D structure of Methyl 5-fluoro-3-methylpicolinate.

hvsicochemical Data S

Property Value Source
CAS Number 1346148-32-0 [11[31[4]
Molecular Formula CsHsFNO:2 [1][5]
Molecular Weight 169.15 g/mol [1114]

methyl 5-fluoro-3-
IUPAC Name o [6]
methylpyridine-2-carboxylate

Appearance White to off-white solid [7]
Sealed in dry, Room

Storage [31[7]
Temperature

Boiling Point 233.2 £ 35.0 °C (Predicted) [7]

Density 1.199 + 0.06 g/cm3 (Predicted) [7]
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Part 2: Anticipated Spectroscopic Profile

While specific spectral data requires experimental acquisition, the molecular structure allows
for a robust prediction of its spectroscopic signatures. This is a critical self-validating step in
any synthesis, confirming the identity and purity of the target compound.

e IH NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.

o Aromatic Protons: Two signals corresponding to the protons at the C4 and C6 positions of
the pyridine ring. The C4 proton signal will appear as a doublet of doublets due to coupling
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with the C6 proton (*JHH, meta-coupling) and the C5 fluorine atom (*JHF). The C6 proton
will appear as a doublet, coupled to the C5 fluorine (3JHF).

o Ester Methyl Protons: A singlet integrating to three protons, typically in the 3.8-4.0 ppm
range, for the -OCHs group.

o Ring Methyl Protons: A singlet integrating to three protons, typically in the 2.3-2.6 ppm
range, for the -CHs group at C3.[1]

e 13C NMR Spectroscopy: The carbon spectrum will show all eight carbon signals. The carbon
directly attached to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling
constant (1JCF), appearing as a doublet. The adjacent carbons (C4 and C6) will show
smaller two-bond couplings (2JCF). The carbonyl carbon of the ester will appear significantly
downfield (~165-170 ppm).

e 19F NMR Spectroscopy: A single resonance is expected for the fluorine atom at C5. The
signal will be split by the adjacent aromatic protons (H4 and H6), likely appearing as a
doublet of doublets.

e Mass Spectrometry: The molecular ion peak (M*) would be observed at m/z 169.15.
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCHs)
to give a fragment at m/z 138, or the loss of the entire ester group (-COOCH:S3) to give a
fragment at m/z 110.

« Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=0 stretch for the
ester carbonyl around 1720-1740 cm~%, C=C and C=N stretching vibrations for the aromatic
pyridine ring in the 1400-1600 cm~1 region, and a characteristic C-F stretch around 1200-
1300 cm~1.

Part 3: Synthesis and Reactivity
Proposed Synthetic Workflow

The most direct and industrially viable synthesis of Methyl 5-fluoro-3-methylpicolinate
involves the esterification of its corresponding carboxylic acid, 5-fluoro-3-methylpicolinic acid
(CAS 1256808-59-9).[8] This is a classic Fischer esterification reaction, which is both robust
and scalable.
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Caption: Proposed workflow for the synthesis of the target compound.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1456871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 5-fluoro-3-methylpicolinate from 5-fluoro-3-methylpicolinic
acid.

Materials:

5-fluoro-3-methylpicolinic acid

¢ Methanol (anhydrous)

 Sulfuric acid (concentrated)

e Saturated sodium bicarbonate solution

 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate

o Ethyl acetate or Dichloromethane (for extraction)

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 5-fluoro-3-methylpicolinic acid (1.0 eq).

» Reagent Addition: Add an excess of anhydrous methanol to act as both reactant and solvent.

o Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to
the stirring solution.

e Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours).
The reaction progress should be monitored by a suitable technique like Thin Layer
Chromatography (TLC) or LC-MS.

e Quenching & Neutralization: After completion, cool the mixture to room temperature.
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution
until effervescence ceases.
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o Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

e Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous
magnesium sulfate.

« |solation: Filter the drying agent and concentrate the organic solvent under reduced pressure
to yield the crude product.

 Purification: Purify the crude ester by column chromatography on silica gel or by
recrystallization to obtain the final product with high purity.[1]

Causality and Trustworthiness: This protocol is a self-validating system. The use of excess
methanol drives the equilibrium towards the product side, as per Le Chatelier's principle. The
acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more
electrophilic and susceptible to attack by the methanol nucleophile. The aqueous workup
effectively removes the acid catalyst and any unreacted carboxylic acid, ensuring a clean
isolation of the desired ester.

Part 4: Applications in Research and Development

Methyl 5-fluoro-3-methylpicolinate is not an end product but a high-value intermediate. Its
structure is a privileged scaffold, particularly in agrochemical and medicinal chemistry.[1]

o Agrochemicals: Picolinic acid derivatives are a well-established class of synthetic auxin
herbicides.[1] The specific substitution pattern of this molecule allows for the generation of
novel herbicide candidates. The fluorine and methyl groups are critical for fine-tuning the
biological activity, selectivity, and physicochemical properties (like soil mobility and
degradation rates) of the final active ingredients.[1][9]

e Medicinal Chemistry: In drug discovery, this compound serves as a versatile building block.
[10] The ester functionality provides a handle for creating diverse amide libraries, a common
strategy for exploring structure-activity relationships (SAR). The fluorinated pyridine core is
incorporated into drug candidates to enhance metabolic stability and improve binding
interactions with protein targets.[1] It has been utilized as a building block for kinase
inhibitors and other biologically active molecules.[10] The strategic placement of fluorine can
lead to improved cell permeability and bioavailability of the final drug compound.
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Conclusion

Methyl 5-fluoro-3-methylpicolinate is a compound of significant strategic importance in
synthetic chemistry. Its molecular structure, characterized by a trifunctionalized pyridine ring,
offers a robust platform for the development of novel compounds. A deep understanding of its
architecture, predictable spectroscopic properties, and logical synthetic routes is essential for
any researcher aiming to leverage its potential. From enhancing the metabolic stability of
pharmaceuticals to fine-tuning the efficacy of herbicides, the unique electronic and steric
contributions of its substituents make it an invaluable tool for addressing complex challenges in
chemical and biological sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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